Rovatirelin
Overview
Description
KPS-0373, also known as rovatirelin, is a derivative of thyrotropin-releasing hormone (TRH). It was discovered by Shionogi & Co., Ltd. and is being developed by Kissei Pharmaceutical Co., Ltd. for the treatment of spinocerebellar ataxia, a neurodegenerative disorder characterized by progressive ataxia due to cerebellar or spinal degeneration .
Preparation Methods
The synthesis of KPS-0373 involves the derivatization of thyrotropin-releasing hormone. The specific synthetic routes and reaction conditions are proprietary and have not been disclosed in detail in publicly available sources. it is known that KPS-0373 is an oral preparation with an improved pharmacokinetic profile, including greater oral absorption, enhanced in vivo stability, and distribution into the brain .
Chemical Reactions Analysis
KPS-0373, being a derivative of thyrotropin-releasing hormone, is expected to undergo various chemical reactions typical of peptide derivatives. These reactions may include:
Oxidation: KPS-0373 may undergo oxidation reactions, particularly at the sulfur-containing thiazole ring.
Reduction: Reduction reactions may occur at the carbonyl groups present in the molecule.
Substitution: Substitution reactions may involve the amino groups or the thiazole ring.
Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
KPS-0373 has been primarily investigated for its potential in treating spinocerebellar ataxia. It activates the nervous system by promoting the release of acetylcholine and monoamine neurotransmitters such as dopamine after binding to TRH receptors distributed in the central nervous system . This activation is expected to improve the ataxias in patients with spinocerebellar degeneration. Additionally, KPS-0373 has been studied for its pharmacokinetic advantages over other TRH derivatives, such as greater oral absorption and enhanced in vivo stability .
Mechanism of Action
KPS-0373 exerts its effects by binding to thyrotropin-releasing hormone receptors in the central nervous system. This binding promotes the release of acetylcholine and monoamine neurotransmitters such as dopamine, which are crucial for the activation of the nervous system. The activation of these neurotransmitters is expected to improve the symptoms of ataxia in patients with spinocerebellar degeneration .
Comparison with Similar Compounds
KPS-0373 is compared with other TRH derivatives such as protirelin and taltirelin. These compounds are also used to treat ataxia but have certain drawbacks, such as short duration of action and low bioavailability. KPS-0373, on the other hand, offers advantages such as greater oral absorption, enhanced in vivo stability, and better distribution into the brain . This makes KPS-0373 a more promising candidate for the treatment of spinocerebellar ataxia.
Similar Compounds
- Protirelin
- Taltirelin
KPS-0373’s uniqueness lies in its improved pharmacokinetic profile and its potential to provide a more effective treatment for spinocerebellar ataxia compared to other TRH derivatives .
Properties
IUPAC Name |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWDXWZGJGIHV-URBCHYCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174385 | |
Record name | Ravatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204386-76-5 | |
Record name | Rovatirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rovatirelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ravatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROVATIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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